molecular formula C20H14N6 B5093451 2-[(4,6-Dianilinopyrimidin-5-yl)methylidene]propanedinitrile

2-[(4,6-Dianilinopyrimidin-5-yl)methylidene]propanedinitrile

Cat. No.: B5093451
M. Wt: 338.4 g/mol
InChI Key: UFTTXQRSHKHNMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,6-Dianilinopyrimidin-5-yl)methylidene]propanedinitrile is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with aniline groups and a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-Dianilinopyrimidin-5-yl)methylidene]propanedinitrile typically involves the condensation of 4,6-dianilinopyrimidine with malononitrile. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using less toxic solvents and reagents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-Dianilinopyrimidin-5-yl)methylidene]propanedinitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitrile groups to amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4,6-Dianilinopyrimidin-5-yl)methylidene]propanedinitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4,6-Dianilinopyrimidin-5-yl)methylidene]propanedinitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions with its targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Chlorophenyl)methylidene]propanedinitrile: Similar structure but with a chlorophenyl group instead of an aniline group.

    2-[(4-Methoxyphenyl)methylidene]propanedinitrile: Contains a methoxyphenyl group, offering different electronic properties.

    4,6-Diamino-5-formamidopyrimidine: A related pyrimidine derivative with different substituents.

Uniqueness

2-[(4,6-Dianilinopyrimidin-5-yl)methylidene]propanedinitrile is unique due to its combination of aniline groups and a pyrimidine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[(4,6-dianilinopyrimidin-5-yl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N6/c21-12-15(13-22)11-18-19(25-16-7-3-1-4-8-16)23-14-24-20(18)26-17-9-5-2-6-10-17/h1-11,14H,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTTXQRSHKHNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=NC=N2)NC3=CC=CC=C3)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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